N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide - 1706304-81-5

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide

Catalog Number: EVT-3088607
CAS Number: 1706304-81-5
Molecular Formula: C20H24N4O3
Molecular Weight: 368.437
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide is a small molecule inhibitor of the discoidin domain receptor 1 (DDR1) protein. [] In scientific research, it serves as a tool to explore the biological function and therapeutic potential of DDR1 inhibition.

Molecular Structure Analysis

The molecular structure of N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide has been analyzed through X-ray crystallography, providing detailed information on its three-dimensional structure and conformation. [] The crystal structure is deposited in the Protein Data Bank under the identifier 1.670A and space group P1211. The crystallographic data reveals key structural features, bond lengths, and angles within the molecule.

Mechanism of Action

Although the precise mechanism of action for N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide is not fully elucidated in the available papers, it is known to bind to DDR1. [] DDR1 is a receptor tyrosine kinase that plays a role in cell proliferation, migration, and extracellular matrix remodeling. By inhibiting DDR1, this compound may disrupt these processes and potentially have therapeutic effects in conditions where DDR1 activity is dysregulated.

Applications

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide has potential applications in scientific research, specifically in studying the biological functions of DDR1 and exploring the therapeutic potential of DDR1 inhibition. [] DDR1 has been implicated in various diseases, including cancer, fibrosis, and inflammation. Therefore, this compound can be used as a tool to investigate the role of DDR1 in these conditions and to evaluate its potential as a therapeutic target.

2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It demonstrated excellent FLAP binding potency (IC50 < 10 nM) and effectively inhibited LTB4 synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 also exhibited favorable drug metabolism and pharmacokinetic profiles across different species and predicted low human clearance. [] Additionally, it showed a low risk for potential drug-drug interactions based on its cytochrome P450 3A4 profile. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It demonstrates antiviral activity, competes with PI(4,5)P2 for MA binding, and reduces the production of new virus particles. [] Mutations within the PI(4,5)P2 binding site of MA decrease compound 7's antiviral effect. [] The compound exhibits broad neutralizing anti-HIV activity against various group M isolates, with IC50 values ranging from 7.5 to 15.6 μM. []

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

Compound Description: Compound 17 is an antiviral compound identified through a virtual screen for inhibitors targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] This study focused on reassessing hits from the virtual screen that led to the discovery of compound 14 (N2‐(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide), a known inhibitor of HIV-1 replication. [] Compound 17 was identified as one of three new compounds exhibiting antiviral activity. [] While its specific mechanism of action was not directly investigated in the study, its identification alongside compound 7 suggests it may also function by disrupting the interaction between MA protein and PI(4,5)P2, interfering with HIV-1 assembly. []

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: Compound 18 is another antiviral compound identified in the same study as compounds 7 and 17. [] Similar to those compounds, it was reassessed from a virtual screen targeting the PI(4,5)P2 binding pocket of HIV-1 MA protein. [] Compound 18 displayed antiviral activity, although its potency was not directly compared with the other hits in this specific study. [] While its detailed mechanism was not explored, its identification as a hit from the same screen suggests it may also target the MA protein-PI(4,5)P2 interaction, affecting HIV-1 assembly. []

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (64)

Compound Description: This peptidomimetic compound was identified as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. [] dCTP deaminase plays a critical role in the pyrimidine synthesis pathway, making it a potential therapeutic target for Campylobacter infections. [] The study employed an integrated computational approach to identify potential therapeutic targets in C. concisus, leading to the selection of dCTP deaminase for screening against a library of peptidomimetics. [] Compound 64 emerged as one of three potent inhibitors of this enzyme, suggesting it could disrupt pyrimidine metabolism in C. concisus and contribute to controlling infections. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (27)

Compound Description: Compound 27, another peptidomimetic identified in the C. concisus study, was also recognized as a potent inhibitor of dCTP deaminase. [] Like compound 64, it demonstrated the potential to disrupt the pyrimidine synthesis pathway, presenting a possible therapeutic approach for combatting Campylobacter infections. [] This study emphasized the crucial need for novel therapeutic targets and drugs to address Campylobacter infections, particularly in developing countries where they contribute significantly to mortality in children under two years old. []

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (150)

Compound Description: Compound 150 is the third peptidomimetic highlighted as a potent inhibitor of dCTP deaminase in C. concisus. [] This study further validated the findings for compounds 27, 64, and 150 through 100 ns dynamics simulations. [] Moreover, it incorporated physiology-based pharmacokinetics to predict their behavior in the human body and estimate dosing parameters. [] These simulations provide the first-in-human pharmacokinetic data for these peptidomimetics, strengthening the potential for their development as therapeutic agents. []

Properties

CAS Number

1706304-81-5

Product Name

N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide

IUPAC Name

N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]phenyl]acetamide

Molecular Formula

C20H24N4O3

Molecular Weight

368.437

InChI

InChI=1S/C20H24N4O3/c1-13(25)21-17-8-6-16(7-9-17)20(26)24-10-2-3-14(12-24)11-18-22-19(23-27-18)15-4-5-15/h6-9,14-15H,2-5,10-12H2,1H3,(H,21,25)

InChI Key

YRAZZTOSTBGNAL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.